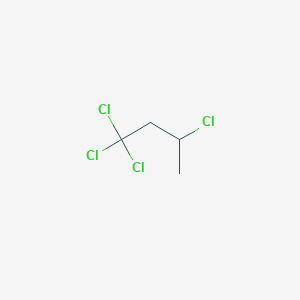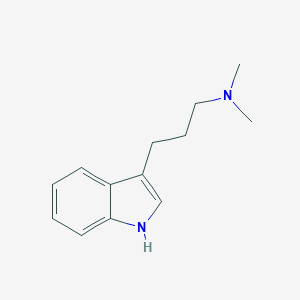
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, also known as 3,3-DMT or 3-Desoxy-Dimethyltryptamine, is a chemical compound that belongs to the tryptamine family. This compound has gained significant attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, which can lead to altered states of consciousness.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are still being studied. However, it has been found to have a similar effect on the brain as other tryptamines, leading to altered states of consciousness and changes in perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in lab experiments is its similarity to other tryptamines, which allows for comparison studies. However, due to its psychoactive effects, caution must be taken when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of research is its potential use in the study of consciousness and altered states of consciousness. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are needed to fully understand its potential uses in scientific research.
Conclusion:
In conclusion, 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential uses of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in scientific research.
Métodos De Síntesis
The synthesis of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a complex process that involves several steps. The first step is the synthesis of indole-3-acetaldehyde, which is then reacted with N,N-dimethylpropan-1-amine to yield 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other tryptamines such as psilocybin and DMT. This compound has also been found to have anti-inflammatory and neuroprotective properties.
Propiedades
Número CAS |
13117-35-6 |
|---|---|
Nombre del producto |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |
Clave InChI |
QHNWPRMHGXRBAO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CNC2=CC=CC=C21 |
SMILES canónico |
CN(C)CCCC1=CNC2=CC=CC=C21 |
Otros números CAS |
13117-35-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



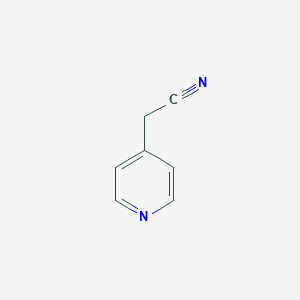
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
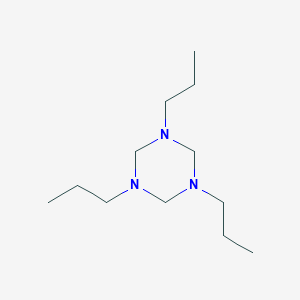
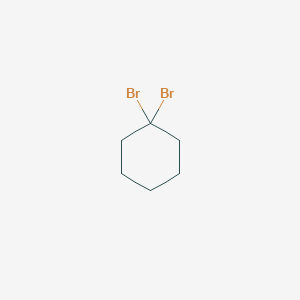
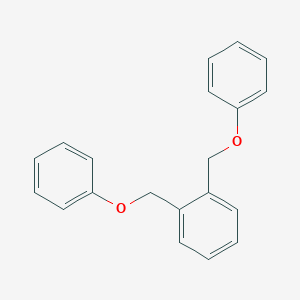
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
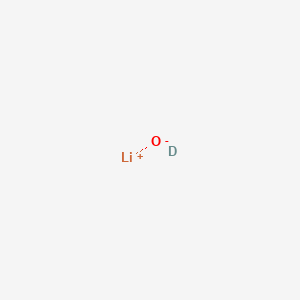
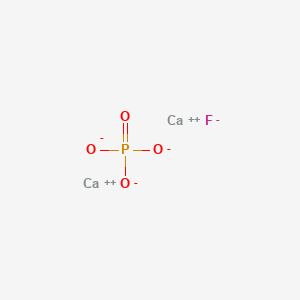
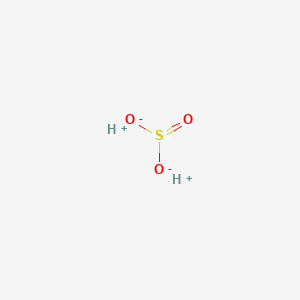
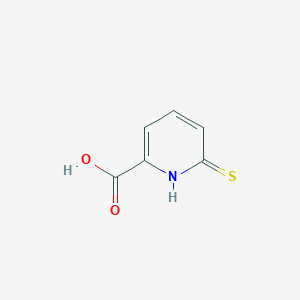
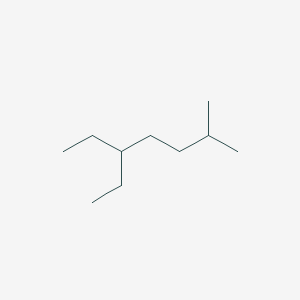
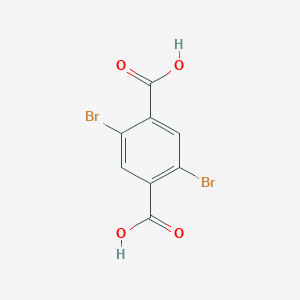
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
